molecular formula C₁₀H₁₂N₄O₄ B143228 2-Butanone 2,4-Dinitrophenylhydrazone CAS No. 958-60-1

2-Butanone 2,4-Dinitrophenylhydrazone

Cat. No. B143228
CAS RN: 958-60-1
M. Wt: 252.23 g/mol
InChI Key: WPWSANGSIWAACK-YRNVUSSQSA-N
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Description

2-Butanone 2,4-Dinitrophenylhydrazone is an analytical standard . It has the empirical formula C10H12N4O4 and a molecular weight of 252.23 . It may be used as a quantitative calibration standard .


Synthesis Analysis

The synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone involves the reaction of 2-Butanone with 2,4-Dinitrophenylhydrazine . The product of this reaction is the 2,4-Dinitrophenylhydrazone derivative of 2-Butanone .


Molecular Structure Analysis

The molecular structure of 2-Butanone 2,4-Dinitrophenylhydrazone can be represented by the InChI key WPWSANGSIWAACK-YRNVUSSQSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Butanone 2,4-Dinitrophenylhydrazone is a DNPH-derivatized compound . DNPH-derivatized compounds are often used in the analysis of aldehydes and ketones . The reaction between 2-Butanone and 2,4-Dinitrophenylhydrazine results in the formation of 2-Butanone 2,4-Dinitrophenylhydrazone .


Physical And Chemical Properties Analysis

2-Butanone 2,4-Dinitrophenylhydrazone is an analytical standard with a molecular weight of 252.23 . It is suitable for techniques such as HPLC and gas chromatography (GC) . It is stored at temperatures between -10 to -25°C .

Scientific Research Applications

Isomerization and Decomposition in Quantitative Analysis

2-Butanone 2,4-Dinitrophenylhydrazone plays a crucial role in the quantitative analysis of ketones. Studies have shown that its use in acid-catalyzed conditions leads to the formation of both E- and Z-stereoisomers, impacting the accuracy of analysis. For instance, the equilibrium Z/E isomer ratios for 2-butanone-, 2-pentanone-, and 2-hexanone-2,4-dinitrophenylhydrazone were found to be significant, suggesting a need for minimal catalytic acid concentration during analysis for precise results (Uchiyama et al., 2007).

Atmospheric Analysis and Pollution Studies

This compound is instrumental in environmental science for measuring atmospheric levels of carbonyls. For example, it has been used to determine ambient levels of various carbonyls in the Los Angeles area during severe photochemical pollution episodes, aiding in understanding the impact of anthropogenic emissions and photochemical processes in polluted air (Grosjean, 1982).

Structural Analysis and Molecular Characterization

The 2,4-Dinitrophenylhydrazone derivative of acetone, closely related to 2-butanone 2,4-dinitrophenylhydrazone, has been studied for its molecular structure, revealing significant details like bond lengths and intramolecular hydrogen bonding. Such insights are crucial in understanding the chemical behavior and interactions of these compounds at the molecular level (Fronczek, 1994).

Identification in Food Science and Flavor Analysis

In food science, 2-butanone 2,4-dinitrophenylhydrazone is used for identifying volatile carbonyl compounds in various food products, like Cheddar cheese. This helps in understanding the flavor profiles and chemical composition of these foods, contributing to quality control and product development (Day et al., 1960).

Chromatographic Techniques

This compound is also crucial in chromatographic techniques for the separation and analysis of various compounds. Improved methods have been developed for the thin-layer chromatographic separation of 2,4-dinitrophenylhydrazones, demonstrating its utility in analytical chemistry (Jart & Bigler, 1966).

Safety And Hazards

2-Butanone 2,4-Dinitrophenylhydrazone is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a substance that may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .

Future Directions

The future directions for the use of 2-Butanone 2,4-Dinitrophenylhydrazone could involve its continued use as an analytical standard in the analysis of aldehydes and ketones . It may also be used in environmental analysis and testing .

properties

IUPAC Name

N-(butan-2-ylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWSANGSIWAACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871816
Record name 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone 2,4-Dinitrophenylhydrazone

CAS RN

958-60-1
Record name 2-Butanone, 2-(2,4-dinitrophenyl)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanone-2,4-dinitrophenylhydrazone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Binding, K Schilder, PA Czeschinski, U Witting - Toxicology letters, 1998 - Elsevier
The 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization method mainly used for the determination of airborne formaldehyde was extended for acetaldehyde, acetone, 2-butanone, …
Number of citations: 12 www.sciencedirect.com
S Uchiyama, T Kaneko, H Tokunaga, M Ando… - Analytica chimica …, 2007 - Elsevier
The quantitative analysis of ketones using DNPH is usually conducted in the presence of an acid catalyst. However, this method may cause an analytical error because 2,4-…
Number of citations: 30 www.sciencedirect.com
JM Sugihara, TF McCullough - Journal of the American Chemical …, 1955 - ACS Publications
Experimental Ethylmagnesium bromide was allowed to react with ethyl carbonate10 to give 3-ethyl-3-pentanol and with methyl propyl ketone4 5 to give 3-methyl-3-hexanol. The corre-…
Number of citations: 0 pubs.acs.org
H Zhang, F Zhu, C Chen, X Li, Y Luo… - LCGC North …, 2022 - chromatographyonline.com
Carbonyls (such as acrolein, acetaldehyde, and formaldehyde) are the critical type of carcinogens and toxicants contained within the heat-not-burn (HNB) tobacco products. Using HNB …
Number of citations: 0 www.chromatographyonline.com
M Hojo, R Masuda - The Journal of Organic Chemistry, 1975 - ACS Publications
Notes J. Org. Chem., Vol. 40, No. 7, 1975 963 by preparing and chromatographing samples of the dinitrophen-ylhydrazones. Fractional crystallization of the crude mixture of 2, 4-…
Number of citations: 33 pubs.acs.org
HO House - Journal of the American Chemical Society, 1955 - ACS Publications
cis-and trans-2, 3-epoxybutane have been isomerized to 2-butanoneby the action of magnesium bromide. In the pres-ence of boron trifluoride etherate the cA-oxide gave only 2-…
Number of citations: 65 pubs.acs.org
SC Bunce, SD Clemans, BA Bennett - The Journal of Organic …, 1975 - ACS Publications
1 H CH, HH 2 c2h5 ch3 HH 3 ch3 ch3 HH 4 c2h5 ch3 ch3 H 5 c2h5 CH, H ch3 5, 6-dihydro-a-pyran 6, 6-diacids. The five compounds we used were(2/?)-2-methyl-5, 6-dihydro-a-pyrano-…
Number of citations: 7 pubs.acs.org
PN Rylander, S Meyerson - Journal of the American Chemical …, 1955 - ACS Publications
The extent of rearrangement during acid-catalyzed alkylation depends upon the activity of the catalyst and the structure of the alkylating agent. 1 An example of a large variation in the …
Number of citations: 5 pubs.acs.org
CG Overberger, H Gainer - Journal of the American Chemical …, 1958 - ACS Publications
Neophyl radicals were generated by thermal decomposition in solution of azo compounds of the type [£-RCeH4C (CH3) 2-CH (CH3)-N=] 2 where R= H, CHsO or CH3CONH. The rates …
Number of citations: 22 pubs.acs.org
H Shechter, RB Kaplan - Journal of the American Chemical …, 1953 - ACS Publications
Oxidation of j-alkanenitronates with either cationic or anionic oxidants results, in general, in simultaneous formation of rtc-i-dinitroalkanes and ketones. Oxidants which effect these …
Number of citations: 1 pubs.acs.org

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